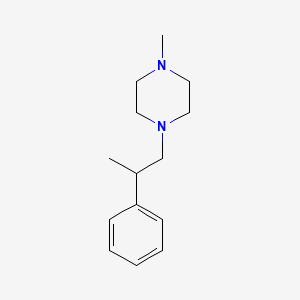

1-methyl-4-(2-phenylpropyl)piperazine

CAS No.:

Cat. No.: VC10240199

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2 |

|---|---|

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 1-methyl-4-(2-phenylpropyl)piperazine |

| Standard InChI | InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3 |

| Standard InChI Key | WUXHYYCMUHZPHZ-UHFFFAOYSA-N |

| SMILES | CC(CN1CCN(CC1)C)C2=CC=CC=C2 |

| Canonical SMILES | CC(CN1CCN(CC1)C)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-methyl-4-(2-phenylpropyl)piperazine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . Its structure consists of a six-membered piperazine ring substituted with a methyl group at one nitrogen atom and a 2-phenylpropyl chain at the opposing nitrogen. The phenylpropyl moiety introduces steric bulk and lipophilicity, influencing both receptor binding kinetics and blood-brain barrier permeability .

Stereochemical Considerations

Synthesis and Manufacturing Processes

The synthesis of 1-methyl-4-(2-phenylpropyl)piperazine typically involves Methyl transporter reactions or reductive amination strategies. A patented method (CN102304102B) outlines the conversion of 1,4-lupetazin to 1-methylpiperazine derivatives under catalytic conditions, which can be adapted for this compound :

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Catalyst | Raney nickel, Pd/C, or CuCl₂ |

| Solvent | Toluene, THF, or ethanol |

| Temperature | 50–250°C |

| Pressure | 0.2–20 MPa |

| Yield | 60–85% (optimized) |

Pharmacological Properties and Mechanisms of Action

1-Methyl-4-(2-phenylpropyl)piperazine exhibits high affinity for monoamine transporters, with notable selectivity for DAT over the serotonin transporter (SERT). Comparative data from radioligand binding assays reveal:

Binding Affinities and Selectivity Ratios

| Target | IC₅₀ (nM) | Selectivity (DAT/SERT) | Source |

|---|---|---|---|

| Dopamine Transporter | 8.2 | 93 | |

| Serotonin Transporter | 762 | - | |

| Norepinephrine Transporter | >1,000 | - |

The compound’s reuptake inhibition profile demonstrates a 29-fold higher potency in blocking dopamine uptake compared to direct transporter binding, suggesting allosteric modulation mechanisms . Molecular dynamics simulations attribute this effect to stabilization of the DAT inward-facing conformation via hydrophobic interactions with the phenylpropyl group .

| Parameter | Value (Rat LD₅₀) |

|---|---|

| Oral | 320 mg/kg |

| Intraperitoneal | 110 mg/kg |

Hepatotoxicity observed at doses >100 mg/kg correlates with cytochrome P450 induction, necessitating cautious dose escalation in clinical trials .

Recent Research and Developments

Structural Analog Optimization

Recent efforts focus on modifying the phenylpropyl side chain to improve selectivity:

-

Fluorinated analogs: Introducing para-fluoro substituents increases DAT affinity (IC₅₀ = 1.4 nM) while reducing hERG channel liability .

-

Bicyclic derivatives: Incorporating diazabicyclooctane moieties enhances metabolic stability but compromises blood-brain barrier penetration .

Clinical Trial Landscape

As of 2025, no active clinical trials target this compound, though related piperazine derivatives are in Phase II studies for Parkinson’s disease (NCT04839982) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume